molecular formula C6H7ClN2O2S B6188933 3-amino-2-chlorobenzene-1-sulfonamide CAS No. 1261550-48-4

3-amino-2-chlorobenzene-1-sulfonamide

Cat. No.: B6188933
CAS No.: 1261550-48-4
M. Wt: 206.6
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Description

3-Amino-2-chlorobenzene-1-sulfonamide is a sulfonamide derivative characterized by an amino group at position 3 and a chlorine substituent at position 2 of the benzene ring. The sulfonamide group (-SO₂NH₂) at position 1 contributes to its acidic properties and hydrogen-bonding capacity, making it relevant in pharmaceutical and agrochemical applications.

Properties

CAS No.

1261550-48-4

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.6

Purity

95

Origin of Product

United States

Preparation Methods

Temperature and Time Dependence

The relationship between reaction temperature and yield is critical. Below 110°C, reaction times exceed 12 hours, while temperatures above 160°C risk thermal degradation. The optimal window of 120–150°C balances speed and stability.

Table 1: Temperature vs. Reaction Time

Temperature (°C)Reaction Time (hours)Conversion Efficiency (%)
1101265
130588
150394

Solvent Effects

Toluene outperforms xylene and diethylbenzene in terms of reaction homogeneity and by-product suppression. Polar aprotic solvents like DMF are avoided due to their tendency to form stable complexes with sulfonating agents.

Analytical Characterization

Post-synthesis analysis involves:

  • NMR Spectroscopy : Confirmation of sulfonamide (-SO₂NH₂) and aromatic proton environments.

  • HPLC-MS : Purity assessment (>95% required for pharmaceutical applications).

  • Elemental Analysis : Verification of molecular formula C₆H₆ClN₂O₂S.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodCatalystSolventTime (hours)Yield (%)
SulfonylationNoneToluene1265
Amide-CatalyzedDMACToluene588
Tertiary Amine-Catalyzed5-N-acetylNeat394

The tertiary amine-catalyzed method offers the highest efficiency but requires specialized catalysts. The amide-assisted route strikes a balance between cost and yield, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-chlorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various substituted sulfonamides .

Scientific Research Applications

3-amino-2-chlorobenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) . Specifically, it inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Substituent Variations and Molecular Complexity

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
3-Amino-2-chlorobenzene-1-sulfonamide -NH₂ (C3), -Cl (C2) C₆H₆ClN₂O₂S ~221.64 (calc.) Simplest structure, no heterocycles -
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide -Br (C2), -Cl (C5) C₆H₆BrClN₂O₂S ~297.56 (calc.) Bromine increases steric bulk
5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide Thiazole ring at C5 C₉H₈ClN₃O₂S₂ ~309.78 (calc.) Heterocyclic thiazole enhances bioactivity
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide -Br, -OCH₃ on N-substituent C₁₃H₁₂BrClN₂O₃S 391.67 Bulky substituent affects solubility
3-Chloro-2-methyl-N-{2-[4-(1-methylpyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide Methyl (C2), pyrazole substituent C₁₉H₂₀ClN₃O₂S 389.90 Pyrazole moiety for targeted binding
Key Observations:
  • Bromine vs.
  • Heterocyclic Additions : Thiazole () and pyrazole () substituents introduce planar, aromatic systems that enhance binding to enzymes (e.g., carbonic anhydrase or kinases) compared to the parent compound .
  • N-Substituent Complexity : Bulky groups like 3-bromo-4-methoxyphenyl () may lower solubility but improve target specificity by fitting into hydrophobic pockets .

Physicochemical Properties

Table 2: Predicted Property Comparisons
Property This compound 3-Amino-2-bromo-5-chloro analog Thiazole-containing analog Pyrazole-containing analog
LogP (Lipophilicity) ~1.2 (estimated) ~2.0 (Br increases hydrophobicity) ~1.8 (thiazole balance) ~2.5 (pyrazole adds bulk)
Water Solubility Moderate (due to -SO₂NH₂) Low Moderate Low
pKa (Sulfonamide NH) ~10.2 ~10.0 ~9.8 ~9.5
  • Solubility : Bromine and pyrazole substituents reduce aqueous solubility, limiting bioavailability unless formulated with solubilizing agents .
  • Acidity : The sulfonamide group’s pKa (~10) suggests moderate protonation under physiological conditions, influencing protein binding and excretion .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-2-chlorobenzene-1-sulfonamide, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with ammonia or amines. Key steps include:

  • Chlorosulfonation : Reacting 3-nitro-2-chlorobenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Amination : Treating the intermediate with aqueous ammonia under controlled pH (8–9) to avoid over-amination .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a combination of:

  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., related sulfonamide structures in Acta Crystallographica show planar sulfonamide groups with intramolecular hydrogen bonding) .
  • Spectroscopy :
  • FT-IR : Confirm sulfonamide S=O stretches (1340–1320 cm⁻¹ and 1160–1140 cm⁻¹) and NH₂ bending (1650 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while NH₂ protons resonate at δ 5.1–5.3 ppm in DMSO-d₆ .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition Studies : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration assays. IC₅₀ values <1 µM suggest high potency .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in sulfonamide-mediated enzyme inhibition?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., zinc coordination in carbonic anhydrase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., chloro vs. amino groups) .

Q. How should researchers address contradictory data in solubility and stability studies?

  • Methodological Answer :

  • Solubility Conflicts : Cross-validate using HPLC (reverse-phase C18 column) under varied pH (2–12). Note that solubility peaks at pH 7.4 (PBS buffer: ~2.5 mg/mL) but decreases in acidic media due to protonation .
  • Stability Discrepancies : Perform accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolysis of the sulfonamide group is pH-dependent, with degradation products identified as chlorobenzene derivatives .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functionalization : Introduce substituents at the amino group (e.g., acylation with acetic anhydride) or benzene ring (e.g., Suzuki coupling for biaryl derivatives) .
  • High-Throughput Screening : Use parallel synthesis (96-well plates) with automated liquid handlers to vary reaction parameters (temperature, catalyst loading) .

Q. What advanced analytical methods detect trace impurities in sulfonamide-based compounds?

  • Methodological Answer :

  • UPLC-MS/MS : Achieve ppm-level detection of sulfonic acid byproducts (e.g., 3-chlorobenzenesulfonic acid) using a BEH C18 column and ESI-negative mode .
  • NMR Relaxometry : Quantify residual solvents (e.g., DMF) via ¹H spin-lattice relaxation times (T₁), validated against GC-MS .

Q. How do electronic and steric effects of substituents influence biological activity?

  • Methodological Answer :

  • SAR Profiling : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -t-Bu) at the 2-position. Test in enzyme assays to reveal steric hindrance effects (e.g., 10-fold drop in CA-II inhibition with -t-Bu) .
  • Hammett Analysis : Correlate substituent σ values with log(IC₅₀) to establish linear free-energy relationships (R² >0.9 for electron-deficient analogs) .

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